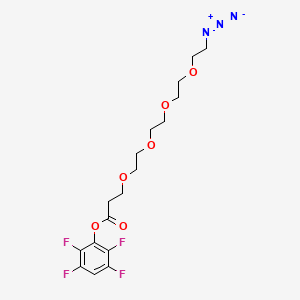

Azido-PEG4-TFP ester

Description

The exact mass of the compound this compound is 439.13664805 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVABWOMXXXMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F4N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301115732 | |

| Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301115732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807505-33-4 | |

| Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301115732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Azido-PEG4-TFP Ester for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Azido-PEG4-TFP ester, a heterobifunctional crosslinker, detailing its chemical properties, applications in bioconjugation, and comprehensive experimental protocols.

Core Concepts

Azido-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester is a versatile tool in bioconjugation and drug development. It features two distinct reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The TFP ester readily reacts with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[1][2][3][4] The azide group enables covalent linkage to alkyne- or cyclooctyne-containing molecules through "click chemistry," a set of highly efficient and specific reactions.[5][6] The PEG4 spacer enhances the water solubility of the molecule and its conjugates.[6]

Data Presentation

The following table summarizes the key quantitative data for this compound:

| Property | Value | References |

| Molecular Weight | 439.36 g/mol (often rounded to 439.4 g/mol ) | [1][5][7] |

| Chemical Formula | C₁₇H₂₁F₄N₃O₆ | [1][7] |

| CAS Number | 1807505-33-4 | [1][7] |

| Purity | Typically >90% or >95% | [5][7] |

| Storage Conditions | -20°C, desiccated | [1][7] |

| Solubility | Soluble in DMSO, DMF, ACN, MeOH, THF, Ethyl acetate, DCM | [1][6] |

Experimental Protocols

The use of this compound typically involves a two-step process: (1) modification of an amine-containing biomolecule with the TFP ester and (2) subsequent conjugation of an alkyne-containing molecule to the newly introduced azide group via click chemistry.

Part 1: Amine-Reactive Labeling with TFP Ester

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (at a concentration of 1-5 mg/mL)

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS at pH 7.5-8.0). Buffers containing primary amines like Tris or glycine will compete with the reaction.[8]

-

Prepare TFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The TFP ester is moisture-sensitive and can hydrolyze in aqueous solutions.[8]

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.

-

The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.[9]

-

Purification: Remove excess, unreacted this compound and quenching buffer components from the azide-modified protein using a suitable method such as dialysis or spin desalting columns.

Part 2: Azide-Alkyne Click Chemistry Conjugation

The azide-modified protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO).

Materials:

-

Azide-modified protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

If using a ligand, pre-mix the CuSO₄ and ligand.

-

-

Click Reaction:

-

In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (a 1.5 to 10-fold molar excess of the alkyne is often used).

-

Add the copper(II) sulfate to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times.

-

Purification: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove the copper catalyst and excess reagents.

This method is preferred for applications in living systems due to the absence of a cytotoxic copper catalyst.[10]

Materials:

-

Azide-modified protein

-

DBCO (Dibenzocyclooctyne)-containing molecule of interest

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Reactants: Dissolve the DBCO-containing molecule in a suitable solvent like DMSO.

-

Conjugation Reaction:

-

Combine the azide-modified protein and the DBCO-containing molecule in the reaction buffer. A 1.5 to 10-fold molar excess of the DBCO reagent can be used to drive the reaction.[7]

-

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or for longer periods (12-24 hours) at 4°C.[8]

-

Purification: Purify the final conjugate using a suitable method to remove any unreacted DBCO-containing molecule.

Mandatory Visualization

The following diagrams illustrate the key chemical reactions and the experimental workflow described in this guide.

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Caption: Chemical reactions of TFP ester aminolysis followed by CuAAC click chemistry.

References

- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - NO [thermofisher.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 4. vectorlabs.com [vectorlabs.com]

- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 6. This compound, 1807505-33-4 | BroadPharm [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG4-TFP Ester

For Immediate Release

A deep dive into the mechanism and application of Azido-PEG4-TFP ester, a powerful heterobifunctional crosslinker, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core functionalities.

This technical guide explores the mechanism of action of this compound, a versatile tool in the field of bioconjugation. Its unique structure, featuring a highly reactive and stable tetrafluorophenyl (TFP) ester and a bioorthogonal azide group, enables the precise and efficient linkage of molecules for a wide range of applications, from targeted drug delivery to advanced diagnostics. This document provides an in-depth look at its chemical properties, reaction kinetics, and detailed protocols for its use, empowering researchers to leverage this technology for their specific needs.

Core Mechanism of Action

This compound is a heterobifunctional linker designed for two-step sequential conjugations. It consists of three key components:

-

Azido (N₃) Group: This functional group is chemically inert to most biological molecules, making it a bioorthogonal handle. It specifically reacts with alkyne or cyclooctyne-containing molecules through copper-catalyzed or strain-promoted "click chemistry," respectively, forming a stable triazole linkage. This highly specific and efficient reaction is a cornerstone of modern bioconjugation.

-

Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic tetraethylene glycol spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers. The PEG spacer also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by minimizing steric hindrance.

-

Tetrafluorophenyl (TFP) Ester: This amine-reactive group is a key feature of the molecule. TFP esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The primary mechanism of action of the TFP ester is its reaction with primary amines. TFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at the basic pH values often required for efficient amine labeling.[1][2][3][4] This increased stability provides a longer reaction window and leads to more consistent and efficient conjugation outcomes.

Quantitative Data: TFP Ester vs. NHS Ester Stability

The enhanced stability of TFP esters over NHS esters is a critical advantage in bioconjugation. The following table summarizes the comparative hydrolysis rates of TFP and NHS ester-terminated self-assembled monolayers (SAMs) at various pH levels. This data highlights the superior stability of the TFP ester, especially under basic conditions.

| pH | TFP Ester Half-Life (t₁/₂) | NHS Ester Half-Life (t₁/₂) | Fold Increase in Stability (TFP vs. NHS) |

| 7.0 | ~7.3 hours | ~3.8 hours | ~1.9x |

| 8.0 | ~2.5 hours | ~50 minutes | ~3.0x |

| 10.0 | ~6.3 hours | ~39 minutes | ~9.7x |

Data adapted from a study on self-assembled monolayers, providing a strong indication of the relative stability of these esters in aqueous environments.[5]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate buffer)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction. If necessary, exchange the buffer using a desalting column or dialysis.

-

-

Reagent Preparation:

-

Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.

-

Prepare a stock solution of the TFP ester in anhydrous DMSO or DMF. For example, a 10 mM stock solution. Vortex to ensure it is fully dissolved. Do not store the stock solution for extended periods.

-

-

Conjugation Reaction:

-

Calculate the required volume of the TFP ester stock solution to achieve the desired molar excess. A 10- to 40-fold molar excess of the TFP ester over the protein is a common starting point. The optimal ratio will depend on the protein and the desired degree of labeling.

-

Add the calculated volume of the TFP ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. Longer incubation times can be explored to increase labeling efficiency, especially when using a lower molar excess of the reagent.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted TFP ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound and the quenching reagent by using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization (Optional but Recommended):

-

The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined using various methods, such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the absorbance.

-

Visualizations

Chemical Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. BP Fluor 647 TFP Ester | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility and Application of Azido-PEG4-TFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG4-TFP ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This guide offers a structured presentation of its solubility in various solvents, detailed experimental protocols for its use, and a visual representation of a common experimental workflow, empowering researchers to effectively utilize this versatile reagent in their work.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its distinct functional ends. The azide group participates in copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". The tetrafluorophenyl (TFP) ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins and peptides. The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and its conjugates. TFP esters are noted to be more hydrolytically stable than the more common N-hydroxysuccinimide (NHS) esters.

Solubility Profile

| Solvent | Solubility Status |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Acetonitrile (ACN) | Soluble |

| Methanol (MeOH) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Ethyl acetate | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethylacetamide (DMAC) | Soluble |

| Data compiled from multiple sources. |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and a general procedure for a two-step bioconjugation reaction involving amine labeling and subsequent click chemistry.

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in bioconjugation reactions.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation, as the TFP ester is moisture-sensitive.

-

Immediately before use, add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

-

Vortex the vial thoroughly to ensure the ester is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Use the freshly prepared stock solution immediately. Do not store stock solutions for extended periods, as the TFP ester can hydrolyze over time.

Two-Step Protein Conjugation Workflow: Amine Labeling and Click Chemistry

Objective: To conjugate a molecule of interest (e.g., a small molecule, peptide, or another protein) containing an alkyne group to a target protein via this compound.

Step 1: Amine Labeling of Target Protein

Materials:

-

Target protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

-

Freshly prepared this compound stock solution (e.g., 10 mM in anhydrous DMSO).

-

Reaction buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

-

Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Remove the excess, unreacted this compound and quenching reagent by dialysis or size-exclusion chromatography (e.g., a desalting column).

-

The resulting azide-labeled protein is now ready for the subsequent click chemistry reaction.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled protein from Step 1.

-

Alkyne-containing molecule of interest.

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

-

Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared).

-

Copper-stabilizing ligand solution (e.g., 100 mM THPTA in water).

Procedure:

-

In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule.

-

Add the THPTA ligand solution to the reaction mixture and mix gently.

-

Add the CuSO₄ solution and mix.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

The resulting protein conjugate can be purified using methods appropriate for the specific construct, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step protein conjugation process described in the experimental protocols.

An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development.[1] These molecules possess two distinct reactive groups, enabling the covalent linkage of two different biomolecules in a controlled and specific manner.[1] Unlike their homobifunctional counterparts, which have identical reactive ends, the asymmetry of heterobifunctional crosslinkers allows for sequential, multi-step conjugation strategies. This minimizes the formation of undesirable homopolymers and self-conjugation, which are significant drawbacks of one-step reactions with homobifunctional reagents.[1][2] The ability to selectively target different functional groups on biomolecules provides a high degree of precision, which is crucial for applications such as constructing antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), immobilizing enzymes on surfaces, and probing protein-protein interactions.[1]

A typical heterobifunctional crosslinker consists of three key components: two different reactive moieties and a spacer arm that connects them. The choice of reactive groups determines the target functional groups on the biomolecules, while the spacer arm's length and chemical properties (e.g., hydrophilicity, cleavability) can be tailored to specific applications.[1][2]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the specific reactive groups they contain. This diversity allows for the targeted conjugation of a wide array of biomolecules.

Common Classes of Heterobifunctional Crosslinkers:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class of heterobifunctional crosslinkers. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine residues and the N-terminus of proteins), while the other end has a maleimide group that specifically targets sulfhydryl groups (found on cysteine residues).[1]

-

Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine. The amine-reactive end allows for specific attachment to a biomolecule, and the photoreactive end remains inert until activated by UV light, at which point it can non-selectively form a covalent bond with a nearby molecule.

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.

-

Cleavable Crosslinkers: Many heterobifunctional crosslinkers are available with cleavable spacer arms. These linkers contain a bond that can be broken under specific conditions, such as reduction of a disulfide bond or changes in pH. This feature is advantageous for applications where the release of the conjugated molecules is desired, for instance, in drug delivery systems or for the analysis of cross-linked proteins by mass spectrometry.[3]

Quantitative Data Summary

The selection of an appropriate heterobifunctional crosslinker is guided by its specific chemical and physical properties. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

Table 1: Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |

| SMCC | NHS ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes |

| LC-SPDP | NHS ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | Yes (Disulfide) | No |

| Sulfo-LC-SPDP | Sulfo-NHS ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | Yes (Disulfide) | Yes |

| MBS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | No | No |

| Sulfo-MBS | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | No | Yes |

| GMBS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 7.4 | No | No |

| Sulfo-GMBS | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 7.4 | No | Yes |

| EMCS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | No | No |

| Sulfo-EMCS | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | No | Yes |

| BMPS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 6.9 | No | No |

| ANB-NOS | NHS ester (Amine) | Phenyl Azide (Photoreactive) | 10.6 | No | No |

| Sulfo-SANPAH | Sulfo-NHS ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | No | Yes |

Table 2: Reaction Conditions for Common Reactive Groups

| Reactive Group | Target Functional Group | Optimal pH Range | Stability/Reactivity Notes |

| NHS Ester | Primary Amine (-NH₂) | 7.0 - 8.5 | Susceptible to hydrolysis, especially at higher pH. Half-life is approximately 4-5 hours at pH 7.0 and 0°C, and decreases to 10 minutes at pH 8.6 and 4°C.[4] |

| Sulfo-NHS Ester | Primary Amine (-NH₂) | 7.0 - 8.5 | Similar reactivity to NHS esters but increased water solubility. The charged sulfonate group prevents the crosslinker from crossing cell membranes. |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Highly specific for sulfhydryls within this pH range. At pH > 7.5, reactivity with primary amines can occur. The maleimide ring can undergo hydrolysis at higher pH. |

| Pyridyldithiol | Sulfhydryl (-SH) | 6.5 - 8.5 | Reacts with sulfhydryls to form a disulfide bond, which can be cleaved by reducing agents. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm. |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | 5.0 - 7.0 | Forms a stable hydrazone bond. Carbonyl groups can be generated on glycoproteins by periodate oxidation. |

| Phenyl Azide | C-H and N-H bonds | N/A (UV activation) | Non-specific insertion upon activation with UV light (typically 254-365 nm). |

Applications in Research and Drug Development

The unique properties of heterobifunctional crosslinkers make them valuable tools in a wide range of applications.

Studying Protein-Protein Interactions

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful technique for mapping protein-protein interaction networks and elucidating the three-dimensional structure of protein complexes.[5][6] Heterobifunctional crosslinkers are particularly well-suited for this application as they can be used to "capture" transient or weak interactions between proteins in their native cellular environment.[3] By using a crosslinker with a defined spacer arm length, distance constraints between interacting proteins can be obtained, providing valuable structural information.[5]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[7] Heterobifunctional crosslinkers are critical components of ADCs, as they provide a stable linkage between the antibody and the drug payload.[7] The use of a heterobifunctional crosslinker allows for a controlled, two-step conjugation process, which helps to ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR).[8]

Immobilization of Biomolecules

Heterobifunctional crosslinkers are widely used to immobilize proteins, antibodies, and other biomolecules onto solid supports, such as beads or surfaces. This is a key step in the development of biosensors, affinity chromatography media, and diagnostic assays. The two-step reactivity of these crosslinkers allows for the controlled orientation of the immobilized biomolecule, which can be crucial for its activity and accessibility.[2]

Experimental Protocols

The following are detailed methodologies for two common applications of heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH) using the heterobifunctional crosslinker SMCC.

Materials:

-

Protein-NH₂ (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein-SH (in a sulfhydryl-free buffer, e.g., PBS with EDTA, pH 6.5-7.5)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with SMCC

-

Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of SMCC by dissolving it in anhydrous DMSO or DMF.

-

Add the SMCC stock solution to the Protein-NH₂ solution to achieve a 10- to 20-fold molar excess of SMCC over the protein. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH

-

Combine the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH in a molar ratio that is optimal for the desired final conjugate.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

To quench the reaction, a sulfhydryl-containing compound such as cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM.

-

The final conjugate can be purified from unreacted proteins using size-exclusion chromatography or other suitable purification methods.

Protocol 2: Preparation of a Trastuzumab-DM1 Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating the cytotoxic drug DM1 to the antibody Trastuzumab via the heterobifunctional linker SMCC.

Materials:

-

Trastuzumab (in a suitable buffer, e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)

-

SMCC-DM1 payload

-

Dimethylacetamide (DMA)

-

Glycine

-

Conjugation Buffer: 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0

-

Storage Buffer: e.g., Histidine buffer

-

Purification columns (e.g., G25 desalting column)

Procedure:

-

Adjust the concentration of Trastuzumab to 3 mg/mL in the Conjugation Buffer.

-

Prepare a 20 mM stock solution of the SMCC-DM1 payload in DMA.

-

Slowly add the SMCC-DM1 stock solution to the Trastuzumab solution to achieve a molar ratio of approximately 8:1 (SMCC-DM1:Trastuzumab).

-

Add additional DMA to the reaction mixture to reach a final organic solvent concentration of 10% (v/v).

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

To quench the reaction and cap any unreacted NHS esters, add a solution of 20 mM glycine in the Conjugation Buffer to a final molar excess of 80-fold over the initial amount of SMCC-DM1. Incubate for 1 hour at room temperature.

-

Purify the resulting Trastuzumab-DM1 conjugate using a G25 desalting column to remove excess SMCC-DM1, unconjugated DM1, and quenching agent.

-

Exchange the buffer of the purified ADC into a suitable storage buffer.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.

Caption: Logical relationship of heterobifunctional crosslinker components.

Caption: Experimental workflow for Cross-Linking Mass Spectrometry (XL-MS).

Caption: TNF signaling pathway with cross-linkable protein interactions.

References

- 1. chemical crosslinking studies: Topics by Science.gov [science.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating protein inter- and intra-molecular interacting domains using chemical cross-linking and MALDI-TOF/TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Azido-PEG4-TFP Ester for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation and drug development.[1][2][3] Its unique architecture, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester, offers researchers a versatile platform for linking molecules with high efficiency and stability.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed comparison with traditional crosslinkers, experimental protocols for its use, and its application in the development of antibody-drug conjugates (ADCs).

Core Concepts: Understanding the Functionality of this compound

The utility of this compound lies in its two distinct reactive moieties:

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine residues in proteins.[4][5] TFP esters are notable for their enhanced stability and reactivity compared to the more common N-hydroxysuccinimide (NHS) esters.[4][5][6]

-

Azide Group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high specificity and efficiency.[1][2][3] The azide group can react with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7]

-

PEG4 Spacer: The polyethylene glycol spacer provides several advantages, including increased water solubility of the crosslinker and the resulting conjugate, as well as reduced steric hindrance between the conjugated molecules.[1][2][3]

Data Presentation: TFP Ester vs. NHS Ester

The choice of an amine-reactive crosslinker is critical for successful bioconjugation. The following table summarizes the key quantitative and qualitative differences between TFP esters and the more traditional NHS esters.

| Feature | TFP Ester | NHS Ester | References |

| Optimal Reaction pH | 7.5 - 8.0 | 7.0 - 7.5 | [1][6] |

| Hydrolytic Stability | More stable, especially at basic pH | Less stable, with a half-life of minutes at pH 8 | [4][8][9] |

| Reactivity | More reactive towards amines in its optimal pH range | Less reactive compared to TFP esters at pH 7.5-8.0 | [1] |

| Water Solubility | Lower due to the hydrophobic TFP group | Generally higher | [6] |

| Reaction Environment | May require water-miscible organic solvents (e.g., DMSO, DMF) | More suitable for purely aqueous reactions | [6][9] |

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: protein labeling via the TFP ester and the subsequent click chemistry reaction.

Protocol 1: Amine Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce an azide group for subsequent click chemistry.

Materials:

-

Protein of interest (e.g., antibody)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[10]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10]

-

Desalting columns or dialysis equipment for purification[10]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Labeling Reaction:

-

Quenching and Purification:

-

Storage:

-

Store the azide-labeled protein at 2-8°C, protected from light.[10]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the azide-labeled protein and a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Azide-labeled protein (from Protocol 1)

-

DBCO-functionalized molecule (e.g., a drug, a fluorescent dye)

-

Azide-free buffer (e.g., PBS, pH 7.4)[10]

Procedure:

-

Reactant Preparation:

-

Prepare the azide-labeled protein in an azide-free buffer.[10]

-

Dissolve the DBCO-functionalized molecule in a compatible solvent.

-

-

Click Reaction:

-

Purification:

-

Purify the resulting conjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.

-

Mandatory Visualization: Diagrams of Key Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound, 1807505-33-4 | BroadPharm [broadpharm.com]

- 3. Azido-PEG24-TFP ester | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

The Core of Bioconjugation: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for covalently linking molecules in complex biological environments. Its biocompatibility, high specificity, and efficiency in the absence of cytotoxic catalysts have propelled its widespread adoption in fields ranging from chemical biology and drug delivery to materials science. This in-depth guide provides a technical overview of the core principles of SPAAC, including its mechanism, kinetics, and practical experimental protocols.

The Mechanism: A Catalyst-Free "Click" Reaction

At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[1][2] Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a metal catalyst.[1][] The driving force for this reaction is the high ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[][4] This strain is released upon the formation of the more stable triazole ring, providing the necessary activation energy for the reaction to occur under physiological conditions.[][5]

The reaction is highly selective, as both the azide and the cyclooctyne are bioorthogonal, meaning they do not typically react with naturally occurring functional groups found in biological systems.[] This allows for the specific labeling and conjugation of biomolecules in their native environment.

Caption: The SPAAC reaction mechanism.

Kinetics and Influencing Factors: Tailoring the Reaction Rate

The rate of a SPAAC reaction is a critical parameter, especially for applications in living systems where rapid labeling is often desired. The reaction follows second-order kinetics, and the rate is influenced by several factors related to the structure of both the cyclooctyne and the azide, as well as the reaction conditions.[6][7]

Cyclooctyne Structure:

-

Ring Strain: Higher ring strain in the cyclooctyne leads to a faster reaction rate. This has led to the development of various cyclooctyne derivatives with enhanced reactivity.[1][4]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can significantly accelerate the reaction.[5]

Azide Structure:

-

Steric Hindrance: Bulky substituents near the azide group can sterically hinder the approach to the cyclooctyne, slowing down the reaction.

-

Electronic Effects: The electronic nature of the azide can also play a role, with electron-donating groups on the azide generally leading to faster reactions with some cyclooctynes.[8][9]

Reaction Conditions:

-

Solvent: While SPAAC can proceed in a variety of solvents, reaction rates can be influenced by solvent polarity.

-

pH and Buffer: The pH of the reaction medium can affect the rate, with higher pH values generally increasing the reaction rate for some cyclooctyne-azide pairs. The choice of buffer can also have a significant impact on the kinetics.[8][9]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[8][9]

Caption: Factors influencing the SPAAC reaction rate.

Quantitative Data: A Comparative Look at Reaction Rates

The choice of cyclooctyne is crucial for optimizing SPAAC reactions. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard reference azide. This data allows for a direct comparison of their reactivities.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

| Bicyclo[6.1.0]nonyne | BCN | ~0.002 - 0.01 |

| Dibenzocyclooctyne | DIBO | ~0.1 |

| Dibenzocyclooctyne | DBCO/ADIBO | ~0.3 - 1.0 |

| Difluorinated Cyclooctyne | DIFO | ~0.4 |

| Biarylazacyclooctynone | BARAC | ~0.9 |

Note: Reaction rates can vary depending on the specific reaction conditions (solvent, temperature, etc.). The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general framework for labeling a biomolecule containing an azide or cyclooctyne handle.

Caption: A general workflow for SPAAC bioconjugation.

Methodology:

-

Preparation of Reactants:

-

Dissolve the azide- or cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific biomolecule and application.

-

Dissolve the complementary cyclooctyne or azide labeling reagent in a compatible solvent (e.g., DMSO, DMF) to prepare a stock solution.

-

-

Reaction Setup:

-

Add the labeling reagent stock solution to the biomolecule solution. A molar excess of the labeling reagent (typically 2-10 fold) is often used to ensure complete labeling of the biomolecule.

-

The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5% v/v) to avoid denaturation of the biomolecule.

-

-

Incubation:

-

Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C).

-

The reaction time can range from minutes to several hours, depending on the reactivity of the chosen cyclooctyne-azide pair and the concentrations of the reactants.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent from the conjugated biomolecule using a suitable purification method, such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

-

-

Analysis:

-

Confirm the successful conjugation and assess the labeling efficiency using appropriate analytical techniques, such as SDS-PAGE (for proteins), mass spectrometry, or UV-Vis spectroscopy.

-

Protocol for Determining SPAAC Rate Constants using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a SPAAC reaction and determining its rate constant.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of the cyclooctyne and azide in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) of known concentration.

-

In an NMR tube, mix the cyclooctyne and azide solutions at known initial concentrations. It is often convenient to use a pseudo-first-order condition where one reactant is in large excess. An internal standard with a known concentration can be included for accurate quantification.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals. The temperature of the NMR probe should be carefully controlled and recorded.

-

-

Data Analysis:

-

Integrate the signals corresponding to a non-overlapping proton on one of the reactants and one of the products in each spectrum.

-

Plot the concentration of the reactant versus time.

-

For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, and the slope will be equal to the second-order rate constant (k). Alternatively, under pseudo-first-order conditions, a plot of ln([Reactant]) versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope. The second-order rate constant can then be calculated by dividing k' by the concentration of the reactant in excess.

-

References

- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 2. app1-c89-pub.pressidium.com - Spaac Click Chemistry [app1-c89-pub.pressidium.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Handling of Azido-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling procedures for Azido-PEG4-TFP ester, a heterobifunctional crosslinker vital in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental success, and protecting laboratory personnel.

Compound Properties

This compound is a valuable tool in bioconjugation, featuring an azide group for "click chemistry" reactions and a tetrafluorophenyl (TFP) ester for reaction with primary and secondary amines. The polyethylene glycol (PEG) spacer enhances water solubility. TFP esters are noted for their higher hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters.

| Property | Data | Reference |

| Chemical Formula | C₁₇H₂₁F₄N₃O₆ | |

| Molecular Weight | 439.36 g/mol | |

| CAS Number | 1807505-33-4 | |

| Appearance | Solid or viscous liquid | |

| Purity | > 90% or > 98% (Varies by supplier) | |

| Spacer Arm Length | 17.7 Å (16 atoms) |

Storage and Stability

Proper storage is paramount to prevent degradation of this compound. The compound is sensitive to moisture and should be stored under controlled conditions.

| Parameter | Recommended Condition | Reference |

| Storage Temperature | -20°C | |

| Atmosphere | Store under an inert atmosphere. | |

| Moisture | Hygroscopic; limit exposure to moisture. | |

| Stock Solutions | Prepare with dry solvent, freeze when not in use. Can be kept for several days. | |

| Shipping Condition | Ambient temperature. |

Handling before use: Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.

Solubility

This compound is soluble in a variety of common organic solvents.

| Solvent | Solubility | Reference |

| DMSO | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Methanol (MeOH) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Ethyl Acetate | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| DMF | Soluble |

It is important to use a dry, water-miscible organic solvent such as DMSO or DMF to dissolve the compound before diluting it into the final aqueous reaction buffer, as it does not dissolve easily in water directly.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with care.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

| Precautionary Measure | Guideline | Reference |

| Engineering Controls | Use only in a chemical fume hood. | |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and protective clothing. | |

| Handling | Handle only by, or under the close supervision of, qualified personnel. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust. | |

| First Aid - Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. | |

| First Aid - Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers. | |

| First Aid - Inhalation | Remove to fresh air. | |

| First Aid - Ingestion | Do NOT induce vomiting. Wash out mouth with water and call a physician. | |

| Conditions to Avoid | Heat, flames, and sparks. | |

| Materials to Avoid | Oxidizing agents. |

Experimental Protocols and Workflows

This compound is a heterobifunctional linker used for bioconjugation. The TFP ester reacts with primary amines, while the azide group participates in "click chemistry" reactions.

General Workflow for Protein Labeling:

Caption: General workflow for protein labeling using this compound.

Key Experimental Considerations:

-

Buffers: Avoid buffers containing primary amines (e.g., Tris) or azides, which will react with the TFP ester and DBCO (if used in the subsequent click chemistry step), respectively.

-

pH: TFP esters have an optimal reaction pH range of 7.5–8.0.

-

Molar Excess: A molar excess of 1.5–10 equivalents of the labeling reagent can be used to increase conjugation efficiency.

-

Hydrolysis: While more stable than NHS esters, TFP esters can still hydrolyze. Therefore, use the reconstituted TFP-PEG-azide immediately and discard any unused portion.

Safe Handling and Storage Decision Tree

This decision tree provides a logical flow for the safe handling and storage of this compound.

Technical Guide: Azido-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG4-TFP ester, a heterobifunctional crosslinker used in bioconjugation and drug development. It covers the physicochemical properties, detailed experimental protocols, and the underlying chemical workflows.

Core Compound Information

CAS Number: 1807505-33-4

This compound is a versatile molecule featuring an azide (N₃) group on one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester on the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The azide group allows for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while the TFP ester provides a reactive site for primary and secondary amines, such as those found on lysine residues of proteins. The PEG4 spacer enhances the molecule's water solubility and provides spatial separation between the conjugated molecules.

Physicochemical and Technical Data

The properties of this compound are summarized in the table below. Data may vary slightly between suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1807505-33-4 | |

| Molecular Formula | C₁₇H₂₁F₄N₃O₆ | |

| Molecular Weight | 439.36 g/mol | |

| Appearance | Solid or viscous liquid; Colorless to light yellow liquid | |

| Purity | Typically >95% | |

| Solubility | DMSO, Acetonitrile, Methanol, THF, Ethyl Acetate, Dichloromethane | |

| Storage Conditions | -20°C, desiccated | |

| Spacer Arm Length | 16 atoms (17.7 Å) |

TFP Ester vs. NHS Ester Chemistry

TFP esters serve as a highly efficient alternative to the more common N-hydroxysuccinimidyl (NHS) esters for amine acylation. The key advantages include enhanced stability and reactivity under specific conditions.

| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimidyl) Ester | Reference(s) |

| Hydrolytic Stability | More stable against hydrolysis | Less stable, readily hydrolyzes in aqueous media | |

| Optimal Reaction pH | 7.5 - 8.0 | 7.0 - 7.5 | |

| Reactivity | More reactive towards primary amines within its optimal pH range | Standard reactivity |

Experimental Protocols

This section outlines a general methodology for the two-step bioconjugation process using this compound: (1) Amine labeling via the TFP ester and (2) Click chemistry conjugation via the azide group.

Part 1: Labeling of Amine-Containing Molecules (e.g., Proteins)

This protocol describes the covalent attachment of the Azido-PEG4 linker to a protein through its primary amines.

Materials Required:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5-8.0)

-

This compound

-

Anhydrous organic solvent (e.g., Dimethylsulfoxide, DMSO, or Dimethylformamide, DMF)

-

Purification tools (e.g., Zeba™ Spin Desalting Columns or dialysis cassettes)

Procedure:

-

Buffer Preparation : Prepare the protein solution in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the reaction. If necessary, perform a buffer exchange via dialysis or desalting column.

-

Reagent Preparation : Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF. The TFP-ester is moisture-sensitive, so do not prepare stock solutions for long-term storage.

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10% to prevent protein denaturation.

-

Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Optimal incubation times may vary depending on the protein and should be optimized.

-

Purification : Remove the unreacted this compound and byproducts using a desalting column or dialysis. This step is crucial to prevent interference in the subsequent click chemistry reaction.

-

Storage : Store the resulting azide-labeled protein under conditions optimal for its stability, typically at 2-8°C or frozen at -20°C.

Part 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of the azide-labeled protein with a molecule containing a dibenzocyclooctyne (DBCO) group.

Materials Required:

-

Azide-labeled protein (from Part 1)

-

DBCO-functionalized molecule

-

Azide-free buffer (e.g., PBS)

Procedure:

-

Reactant Preparation : Prepare the DBCO-containing molecule in a compatible, azide-free buffer.

-

Click Reaction : Mix the azide-labeled protein with the DBCO-functionalized molecule in the desired molar ratio. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion.

-

Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction is bio-orthogonal and does not require a copper catalyst, minimizing cellular toxicity.

-

Final Purification : If necessary, purify the final conjugate to remove any unreacted starting materials.

Workflow and Pathway Visualizations

The following diagrams illustrate the key chemical reactions and the overall experimental workflow.

Caption: Bioconjugation workflow using this compound via amine labeling and SPAAC.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the efficient labeling of proteins and other biomolecules. This reagent features a tetrafluorophenyl (TFP) ester group for covalent conjugation to primary amines and a terminal azide group, enabling subsequent bioorthogonal "click" chemistry reactions.[1] The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[1] TFP esters offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their increased hydrolytic stability, especially at the basic pH levels required for efficient amine labeling.[2][3][4] This increased stability allows for more controlled and efficient labeling reactions, resulting in a higher degree of labeling.[3]

These application notes provide a comprehensive protocol for the labeling of proteins with this compound, including reaction optimization, purification of the labeled protein, and quantification of the degree of labeling.

Key Features of this compound:

-

Amine-Reactive TFP Ester: Efficiently reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins to form stable amide bonds.[1]

-

Terminal Azide Group: Provides a handle for subsequent bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

-

PEG4 Spacer: A hydrophilic spacer that improves the solubility of the reagent and the resulting conjugate, and minimizes steric hindrance.[1]

-

Enhanced Stability: TFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters, leading to higher labeling efficiencies.[2][4][5][6]

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Reactivity and Stability

| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | References |

| Optimal Reaction pH | 7.5 - 8.0 | 7.0 - 7.5 | [1] |

| Hydrolytic Stability | More stable, especially at basic pH. | Prone to hydrolysis, with a half-life in minutes at pH 8. | [3][4][5] |

| Reactivity with Amines | More reactive than NHS esters in the optimal pH range. | Efficiently reacts with primary amines. | [1] |

| Degree of Labeling | Achieves a higher degree of labeling under similar conditions. | Lower degree of labeling due to competing hydrolysis. | [3] |

Table 2: Typical Reaction Parameters for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the labeling reagent.[7] |

| Molar Excess of this compound | 10 to 50-fold | The optimal ratio should be determined empirically for each protein. A 20-fold molar excess is a good starting point.[7] |

| Reaction Buffer | Amine-free buffer, pH 7.5 - 8.0 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and should be avoided.[7] |

| Reaction Temperature | Room temperature or 4°C | |

| Reaction Time | 30 minutes to 2 hours at room temperature; 2 hours to overnight at 4°C | Longer incubation times can increase the degree of labeling. |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 7.5 (final concentration 50-100 mM) | To stop the reaction by consuming unreacted TFP ester. |

Experimental Protocols

Materials and Equipment

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting columns or dialysis cassettes for purification

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for protein labeling with this compound.

Detailed Protocol for Protein Labeling

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0.

-

If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the recommended reaction buffer using a desalting column or dialysis.[7]

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex to ensure it is fully dissolved. Do not prepare stock solutions for long-term storage as the TFP ester is moisture-sensitive.[7]

-

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess).

-

While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]

-

Incubate the reaction at room temperature for 30-120 minutes or at 4°C for 2-12 hours. The optimal time may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Storage of the Labeled Protein:

-

Store the purified azide-labeled protein under the same conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store the protein at -20°C or -80°C.

-

Protocol for Determining the Degree of Labeling (DOL)

The degree of labeling, which is the average number of azide molecules conjugated to each protein, can be determined using various methods. A common method for azide-labeled proteins that will subsequently be reacted with a fluorescent alkyne is to perform the click reaction and then use spectrophotometry.

-

Perform Click Chemistry: React the azide-labeled protein with an excess of an alkyne-containing fluorescent dye. Purify the fluorescently labeled protein to remove any unreacted dye.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified, fluorescently labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

-

The protein concentration can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[8][9]

-

Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein

-

Where:

-

CF (Correction Factor) = A280 of the free dye / Amax of the free dye.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

The concentration of the dye can be calculated as:

-

Dye Concentration (M) = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its Amax.

-

-

-

Calculate the Degree of Labeling:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Signaling Pathway/Application Workflow

The primary application of labeling a protein with an azide group is to enable its participation in "click" chemistry. This allows for the highly specific and efficient conjugation of the protein to other molecules, such as fluorescent probes, biotin, or drug molecules, that have a complementary alkyne group.

Caption: Two-step protein conjugation using this compound.

This two-step approach provides a powerful and versatile method for creating well-defined protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. ulab360.com [ulab360.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Antibody Conjugation using Azido-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the versatile and efficient modification of antibodies and other proteins. This reagent facilitates a two-step conjugation strategy, enabling the precise attachment of a wide range of molecules to an antibody. The tetrafluorophenyl (TFP) ester group provides a highly reactive and hydrolysis-resistant handle for initial antibody modification, while the terminal azide group allows for subsequent bioorthogonal "click chemistry" reactions.

The structure of this compound consists of three key components:

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: An amine-reactive group that forms a stable covalent amide bond with primary amines, such as the ε-amino group of lysine residues on an antibody.[1][2] TFP esters exhibit greater resistance to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling reactions.[1][2]

-

PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol spacer enhances the solubility of the crosslinker and the resulting antibody conjugate in aqueous buffers.[3][4] It also provides spatial separation between the antibody and the conjugated molecule, which can help to preserve the antibody's native conformation and function.

-

Azide Group (-N₃): A bioorthogonal functional group that does not react with naturally occurring functional groups in biological systems. The azide group is specifically used for "click chemistry" reactions, most commonly with alkyne-containing molecules in either a copper-catalyzed (CuAAC) or a strain-promoted copper-free (SPAAC) cycloaddition reaction.[5][6][7] This allows for the attachment of a second molecule of interest, such as a therapeutic drug, a fluorescent dye, or a nanoparticle.

This two-step approach offers significant advantages in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted biomolecules by providing a controlled and specific method for conjugation.

Principle of the Method

The use of this compound for antibody conjugation follows a two-stage process:

Stage 1: Antibody Modification with this compound

In the first stage, the TFP ester of the crosslinker reacts with primary amine groups on the antibody, primarily the lysine residues, to form a stable amide bond. This reaction results in an "azide-modified antibody." The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.5-8.0) to facilitate the deprotonation of the amine groups, making them more nucleophilic.[2]

Stage 2: Bioorthogonal Click Chemistry

The azide-modified antibody can then be conjugated to a molecule of interest that has been functionalized with an alkyne group. This is achieved through a highly efficient and specific click chemistry reaction. The two most common types are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide-modified antibody with a terminal alkyne-functionalized molecule.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), for reaction with the azide.[6][8] The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5]

The result of this two-step process is a precisely conjugated antibody with a molecule of interest attached via a stable triazole linkage.

Experimental Protocols

Materials and Reagents

-

Antibody to be conjugated (in an amine-free buffer such as PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (SEC) columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

-

(For Stage 2 - Click Chemistry) Alkyne-functionalized molecule of interest (e.g., DBCO-dye, DBCO-drug)

Protocol 1: Modification of Antibody with this compound

This protocol describes the initial labeling of the antibody with the azide-functionalized PEG linker.

1. Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines such as Tris or glycine, or stabilizing proteins like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit.[9]

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[8]

2. Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex to ensure it is fully dissolved. Do not store the stock solution for extended periods.[9]

3. Antibody Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the TFP ester to the antibody is a good starting point for optimization.[10]

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]

4. Quenching the Reaction:

-

Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted TFP ester.

-

Incubate for 15-30 minutes at room temperature.[9]

5. Purification of the Azide-Modified Antibody:

-

Remove the excess, unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against PBS.[8]

-

Determine the concentration of the purified azide-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Azide-Modified Antibody via SPAAC (Click Chemistry)

This protocol describes the second stage of conjugation, where the azide-modified antibody is reacted with a DBCO-functionalized molecule.

1. Preparation of Reagents:

-

Prepare the azide-modified antibody in an azide-free buffer such as PBS.

-